molecular formula C20H15N B1330125 Di-1-Naphthylamine CAS No. 737-89-3

Di-1-Naphthylamine

Cat. No. B1330125
CAS RN: 737-89-3
M. Wt: 269.3 g/mol
InChI Key: VMVGVGMRBKYIGN-UHFFFAOYSA-N
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Description

Di-1-Naphthylamine is a chemical compound derived from naphthylamine, which is a naphthalene molecule with an amine group attached. The studies provided focus on various chemical reactions and properties of naphthylamine derivatives, which can offer insights into the behavior and potential applications of Di-1-Naphthylamine.

Synthesis Analysis

Several methods for synthesizing naphthylamine derivatives have been reported. For instance, a palladium-catalyzed peri-selective chalcogenation of naphthylamines with diaryl disulfides and diselenides has been developed, providing a convenient route to sulfenylated and selenated naphthylamines . Additionally, an iridium-catalyzed N-heterocyclization of naphthylamines with diols has been shown to produce benzoquinoline and benzoindole derivatives . Furthermore, a Cu(I)-catalyzed benzannulation method has been described for the synthesis of functionalized 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amides .

Molecular Structure Analysis

The molecular structure of naphthylamine derivatives can be complex, with the potential for various substituents and functional groups. The palladium-catalyzed reactions mentioned lead to peri-substituted naphthylamines, which differ from the conventional ortho-functionalization . The iridium-catalyzed reactions result in the formation of cyclic structures such as benzoquinolines and benzoindoles .

Chemical Reactions Analysis

Naphthylamines can undergo a variety of chemical reactions. Electropolymerization in aqueous acid media leads to the formation of a polymer film through C-N coupling, as well as a dimeric product known as naphthidine . Oxidative coupling using iron(III) chloride produces binaphthyl diamines . Additionally, naphthalene-1,8-diylbis(diphenylmethylium) has been used as an oxidant for the synthesis of benzidines . Scandium(III) triflate-catalyzed reactions of donor-acceptor cyclopropanes with 1-naphthylamines provide access to dibenzo[c,h]acridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylamine derivatives can be influenced by the nature of the substituents and the reaction conditions. For example, the electropolymerized film of naphthylamine exhibits behavior consistent with a thin-layer cell at low pH and dilute solutions . The photophysical properties of functionalized 1-naphthylamines, such as fluorescence emission and Stokes shifts, can be tuned by varying the functional groups, which has applications in imaging lipid droplets in cells . The triflic acid-mediated cyclization of N-cinnamoyl-1-naphthylamines leads to the formation of various cyclic structures, demonstrating the influence of acid catalysis on the chemical properties of these compounds .

Safety And Hazards

Di-1-Naphthylamine can be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Recent studies have explored the synthesis and application of Di-1-Naphthylamine and its copolymers, blends, and nanocomposites . These studies suggest that the optical and dielectric properties of composites can be readily tuned by proper control of the composition and dispersion of WS2 within the Di-1-Naphthylamine matrix .

properties

IUPAC Name

N-naphthalen-1-ylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVGVGMRBKYIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279513
Record name Di-1-Naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-1-Naphthylamine

CAS RN

737-89-3
Record name 1,1'-Dinaphthylamine
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Record name Di-1-Naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Dinaphthylamine
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Synthesis routes and methods

Procedure details

144 parts of α-naphthol, 143 parts of α-naphthylamine and 15 parts of triphenyl phosphite are mixed and heated to 220° C. The elimination of water commences at this temperature and has ended when the internal temperature reaches 250° C. 18 parts of water are removed in the course of 10 hours. After distilling off excess α-naphthol and α-naphthylamine, 250 parts of 1,1'-dinaphthylamine, of melting point 97° - 102° C, are obtained at 256° - 257°/5 mm Hg. This corresponds to a yield of 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Vogel, T Schreyer, J Bergner… - … A European Journal, 2022 - Wiley Online Library
A novel doubly cyclopentannulated carbazole which is accessible through a successive π‐expansion of di(1‐naphthylamine) is disclosed. The carbazole moiety is generated in the final …
RS Urner, FW Bergstrom - Journal of the American Chemical …, 1945 - ACS Publications
… closely to the formula, CisHltN than to the expected di-1-naphthylamine, whichalso melts at 111 (or 113). * 1-Fluoronaphthalene was recovered, 60.2%. No tar was …
Number of citations: 26 pubs.acs.org
MA El-Bendary, SM Ezzat, EA Ewais… - Preparative …, 2021 - Taylor & Francis
… While, N, N di 1 naphthylamine and vanillin had no effect on laccase activity. In accordance with these data, it was reported that (2, 6-dimethoxy phenol) and ABTS were efficient …
Number of citations: 19 www.tandfonline.com

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